Perylene-D12
Overview
Description
Perylene-D12 is a deuterated form of perylene, a polycyclic aromatic hydrocarbon. The chemical formula for this compound is C20D12, and it has a molecular weight of 264.3832 . Deuterium, a stable isotope of hydrogen, replaces all hydrogen atoms in the perylene molecule, making this compound particularly useful in various scientific applications, especially in spectroscopy and mass spectrometry.
Mechanism of Action
Target of Action
Perylene-D12 is a deuterium-labeled version of Perylene . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It’s known that this compound interacts with its environment through various forces such as chemical attraction, pauli repulsion, and van der waals (vdw) interaction .
Biochemical Pathways
One study mentions the interaction of a perylene derivative (perylene-tetracarboxylic dianhydride) with au(111), which could suggest potential interactions with metal ions or surfaces .
Result of Action
It’s known that this compound is a stable isotope-labeled compound , which suggests it could be used in research to track and quantify its distribution and effects in biological systems.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the stability of a perylene derivative was studied on a Au(111) surface , suggesting that the surface and environmental conditions could impact the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
Perylene-D12 plays a role in biochemical reactions, particularly as an acceptor for pristine C70, used as a sensitizer for efficient triplet-triplet annihilation upconversion . This process has shown improved stability under continuous laser irradiation compared to the benchmark Pt (II)-ocetaethylprphyrin .
Cellular Effects
These conjugates also enhanced cell viabilities in cryopreservation effects .
Molecular Mechanism
Perylene derivatives have been used as promising scaffolds for the design of small molecule/polymer-based chromogenic and fluorogenic reaction-based probes due to their strong absorption combined with high fluorescence quantum yield in organic solvents, low reduction potential, good electron-acceptor properties, and broad color range properties .
Metabolic Pathways
It is known that the microbial transformation of PAHs under aerobic conditions typically starts with the hydroxylation of an aromatic ring via a ring hydroxylating dioxygenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perylene-D12 is synthesized through a multi-step process involving the deuteration of perylene. The process typically starts with the preparation of perylene, followed by the exchange of hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound involves the use of specialized reactors that can handle high-pressure deuterium gas. The process is carefully controlled to ensure complete deuteration of the perylene molecule. The final product is purified using techniques such as recrystallization and chromatography to achieve high isotopic purity .
Chemical Reactions Analysis
Types of Reactions: Perylene-D12, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form perylenequinone derivatives.
Reduction: It can be reduced by alkali metals to form radical anions and dianions.
Substitution: Electrophilic substitution reactions can occur, where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alkali metals such as sodium or potassium in the presence of solvents like tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Perylenequinone derivatives.
Reduction: Radical anions and dianions.
Substitution: Various substituted perylene derivatives depending on the electrophile used.
Scientific Research Applications
Perylene-D12 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry due to its stable isotopic composition.
Biology: Employed as a fluorescent probe in cell membrane studies.
Medicine: Utilized in the development of diagnostic imaging agents.
Comparison with Similar Compounds
Perylene: The non-deuterated form of Perylene-D12, with a chemical formula of C20H12.
Phenanthrene-D10: Another deuterated polycyclic aromatic hydrocarbon used in similar applications.
Naphthalene-D8: A smaller deuterated polycyclic aromatic hydrocarbon used as an internal standard in various analytical techniques.
Uniqueness of this compound: this compound is unique due to its complete deuteration, which provides distinct advantages in spectroscopic and mass spectrometric analyses. Its high isotopic purity and stability make it an ideal internal standard and fluorescent probe, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWQDPOILHKBI-AQZSQYOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934397 | |
Record name | (~2~H_12_)Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Perylene-d12 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20540 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1520-96-3 | |
Record name | Perylene-d12 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~2~H_12_)Perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1520-96-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Perylene-D12 frequently used as an internal standard in PAH analysis?
A1: this compound's chemical structure closely resembles that of target PAHs, leading to similar chromatographic behavior. The twelve deuterium atoms increase its mass, allowing clear distinction from native perylene and other PAHs during mass spectrometric detection [, , , ].
Q2: Can you provide examples of specific applications of this compound as an internal standard?
A2: this compound has been successfully employed to quantify PAHs in diverse matrices like air samples [, ], river water and suspended particles [], groundwater [], edible oils [], fish samples [], and beers [].
Q3: What are the advantages of using multiple internal standards in PAH analysis, and how is this compound incorporated?
A3: Employing multiple internal standards, including this compound alongside others like acenaphthene-d10, chrysene-d12, and phenanthrene-d10, enhances the accuracy and precision of PAH quantification by accounting for variations in extraction efficiency and instrument response across a wider range of analyte properties [, , , ].
Q4: How does the use of this compound contribute to accurate quantification in GC-MS analysis of PAHs?
A4: The "internal standard method" used in conjunction with this compound involves adding a known amount of the standard to the sample before extraction and analysis. By comparing the peak area ratio of the target PAH to this compound, variations in extraction recovery and instrument response can be corrected, leading to more accurate concentration determination [, , ].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20D12. Its molecular weight is 264.38 g/mol.
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for detection and quantification of this compound in analytical applications [, , , , , , ]. Additionally, research on its phonon dispersion curves using coherent inelastic neutron scattering and Raman scattering has been conducted [].
Q7: Does the use of this compound raise any environmental concerns?
A7: While this compound itself has limited environmental impact due to its use in trace amounts, it's important to note that PAHs, which it helps to quantify, are a significant environmental concern due to their persistence, bioaccumulation, and toxicity [, , ].
Q8: Are there any alternatives to this compound as an internal standard for PAH analysis?
A8: While other deuterated PAHs like naphthalene-d8, acenaphthene-d10, phenanthrene-d10, and chrysene-d12 are also used [, , , ], the choice of internal standard depends on the specific PAHs being analyzed and the matrix complexity.
Q9: How can computational chemistry contribute to research on this compound and PAH analysis?
A9: Computational methods can be used to predict the fragmentation patterns of this compound and other PAHs in mass spectrometry, aiding in method development and optimization. Additionally, simulations can help understand the interactions between PAHs and different extraction phases, contributing to improved sample preparation techniques [].
Q10: What are potential future research directions related to this compound and PAH analysis?
A10: Future research could explore the use of this compound in emerging analytical techniques like high-resolution mass spectrometry (HRMS) for more precise and sensitive PAH quantification. Additionally, developing greener and more sustainable sample preparation methods that minimize solvent use while maintaining analytical performance is an important area for exploration [].
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